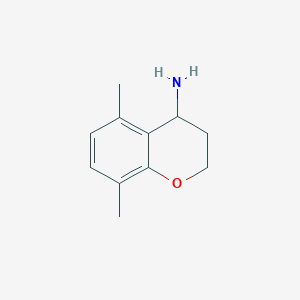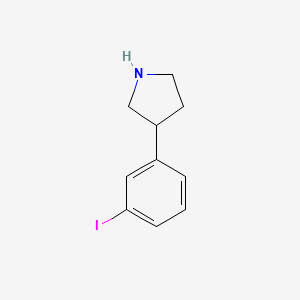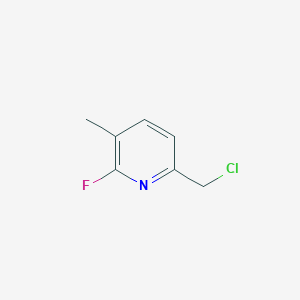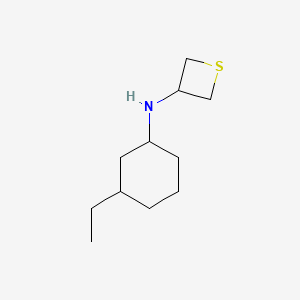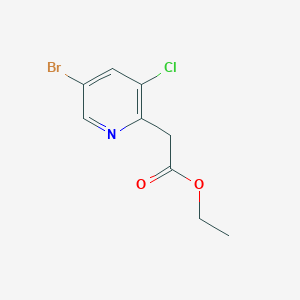![molecular formula C16H27NO4 B13030476 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid is an organic compound with the molecular formula C14H27N3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and research due to its interesting structural properties and reactivity .
Métodos De Preparación
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. The spirocyclic structure imparts unique conformational properties, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid include:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups.
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid: This compound has a smaller ring size, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C16H27NO4 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-5-8-16(11-17)7-4-6-12(10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Clave InChI |
ABXBTHDTYAQEGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


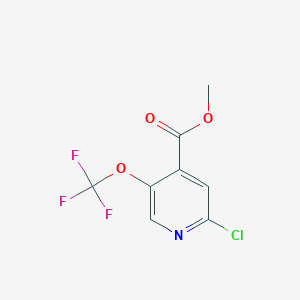

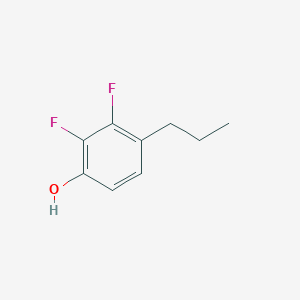
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
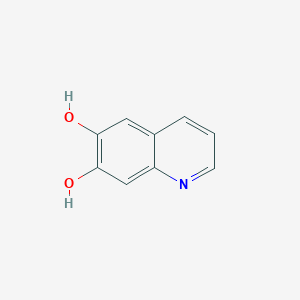
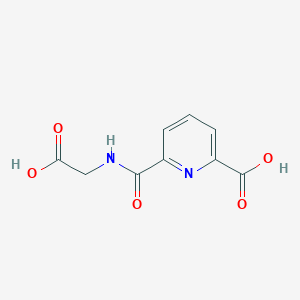
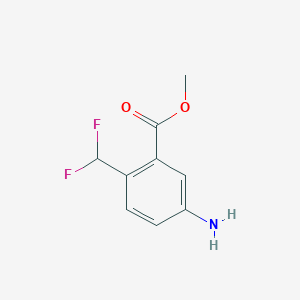
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
